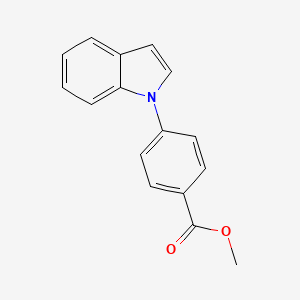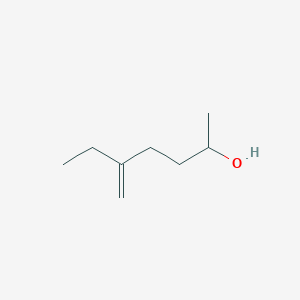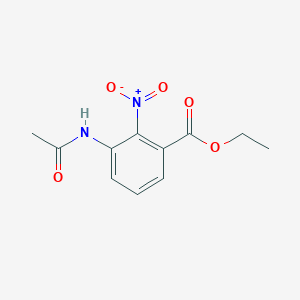
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both pyridine and benzoic acid moieties in the structure suggests potential biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves the following steps:
Formation of the Sulfonamide Linkage: The reaction between 6-methyl-pyridine-2-sulfonyl chloride and aniline to form the sulfonamide intermediate.
Coupling with Benzoic Acid: The sulfonamide intermediate is then coupled with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for compounds like 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Pyridine-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid Derivatives: Compounds like salicylic acid with similar carboxylic acid functionality.
Uniqueness
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is unique due to the combination of the pyridine, sulfonamide, and benzoic acid functionalities, which may confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H12N2O4S |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
3-[(6-methylpyridin-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-9-4-2-7-12(14-9)20(18,19)15-11-6-3-5-10(8-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Clave InChI |
LCDRIDFJCGAOCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Trimethyl((8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)ethynyl)silane](/img/structure/B8381213.png)




![{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B8381251.png)
